molecular formula C11H12O3 B14195499 8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol CAS No. 918495-51-9

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

Cat. No.: B14195499
CAS No.: 918495-51-9
M. Wt: 192.21 g/mol
InChI Key: WHESJLQMZBAIOF-UHFFFAOYSA-N
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Description

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol: is a complex organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system

Cyclopropanepropanol, 2-cyclopropylidene-: is another intriguing compound, notable for its cyclopropylidene group

Preparation Methods

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water . The reaction proceeds via a regioselective radical ipso-cyclization pathway.

Cyclopropanepropanol, 2-cyclopropylidene-

The preparation of Cyclopropanepropanol, 2-cyclopropylidene- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide, which proceeds via a Michael–Michael ring closure mechanism .

Chemical Reactions Analysis

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

This compound undergoes various types of reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Cyclopropanepropanol, 2-cyclopropylidene-

Cyclopropanepropanol, 2-cyclopropylidene- is known to undergo reactions such as cycloaddition and substitution. Reagents like sulfuric acid and dimethyloxosulfonium methylide are commonly used in these reactions, leading to the formation of various spirocyclic products .

Scientific Research Applications

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

This compound has applications in medicinal chemistry, particularly in the development of antitumor agents . Its unique structure allows for interactions with biological targets, making it a valuable compound for drug discovery and development.

Cyclopropanepropanol, 2-cyclopropylidene-

Cyclopropanepropanol, 2-cyclopropylidene- is used in synthetic organic chemistry for the construction of complex molecular architectures. Its reactivity makes it a useful intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Cyclopropanepropanol, 2-cyclopropylidene-

The mechanism of action of Cyclopropanepropanol, 2-cyclopropylidene- involves its reactivity with various reagents, leading to the formation of spirocyclic products. This reactivity is driven by the strain in the cyclopropylidene group, which makes it highly reactive under certain conditions .

Comparison with Similar Compounds

8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

Similar compounds include other spirocyclic compounds with dioxaspiro ring systems. These compounds share similar structural features but may differ in their reactivity and applications.

Cyclopropanepropanol, 2-cyclopropylidene-

Similar compounds include other cyclopropylidene-containing compounds. These compounds are unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity and properties .

Properties

CAS No.

918495-51-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-prop-2-ynyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol

InChI

InChI=1S/C11H12O3/c1-2-3-10(12)4-6-11(7-5-10)13-8-9-14-11/h1,4-7,12H,3,8-9H2

InChI Key

WHESJLQMZBAIOF-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(C=CC2(C=C1)OCCO2)O

Origin of Product

United States

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